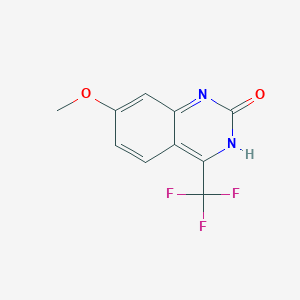
7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of compounds that have shown significant potential in medicinal chemistry, particularly as antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves multiple steps. One common method starts with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate. This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. The key intermediates, 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives, are then prepared by nucleophilic substitution reactions between the chlorinated compound and substituted anilines. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and various substituted anilines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other quinazoline derivatives.
Biology: It has shown potential as an antitumor agent by inhibiting the growth of tumor cells.
Medicine: Quinazoline derivatives, including this compound, are being explored for their potential as therapeutic agents, particularly in cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one involves the inhibition of specific molecular targets and pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) phosphorylation, which is crucial for the growth and survival of cancer cells. By inhibiting this pathway, the compound can effectively suppress tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An EGFR inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor.
Dacomitinib: Another second-generation EGFR inhibitor.
Zorifertinib: A third-generation EGFR inhibitor.
Uniqueness
7-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its trifluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to molecular targets .
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
7-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-5-2-3-6-7(4-5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
UUHWXICQTZEKPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)NC(=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















